molecular formula C20H14F3N3O6 B11413304 1-((3-nitrobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide

1-((3-nitrobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11413304
M. Wt: 449.3 g/mol
InChI Key: MDKCEGVJHLHHRQ-UHFFFAOYSA-N
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Description

1-[(3-NITROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound featuring a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-NITROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the nitrophenyl group: This step may involve a nucleophilic substitution reaction where a nitrophenyl halide reacts with a suitable nucleophile.

    Attachment of the trifluoromethoxyphenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethoxyphenyl boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(3-NITROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-NITROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-NITROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethoxyphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The dihydropyridine core can interact with ion channels or other proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-NITROPHENYL)METHOXY]-2-OXO-N-[4-(METHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • 1-[(3-AMINOPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE

Uniqueness

1-[(3-NITROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the presence of both nitrophenyl and trifluoromethoxyphenyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C20H14F3N3O6

Molecular Weight

449.3 g/mol

IUPAC Name

1-[(3-nitrophenyl)methoxy]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14F3N3O6/c21-20(22,23)32-16-8-6-14(7-9-16)24-18(27)17-5-2-10-25(19(17)28)31-12-13-3-1-4-15(11-13)26(29)30/h1-11H,12H2,(H,24,27)

InChI Key

MDKCEGVJHLHHRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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